PTP1B-IN-3 (diammonium) is a compound recognized for its significant role as an inhibitor of protein tyrosine phosphatase 1B, an enzyme implicated in various metabolic processes, particularly in the regulation of insulin signaling. The inhibition of this enzyme has garnered interest for its potential therapeutic applications in treating type 2 diabetes mellitus and other metabolic disorders. The compound's structure and properties contribute to its efficacy as a PTP1B inhibitor, making it a focus of ongoing research.
PTP1B-IN-3 is classified under the category of small molecule inhibitors targeting protein tyrosine phosphatases. It is synthesized through various chemical methods that emphasize its structural characteristics conducive to binding with the active site of PTP1B. Sources of research include peer-reviewed articles that explore the synthesis, characterization, and biological evaluation of this compound, highlighting its relevance in medicinal chemistry and pharmacology.
The synthesis of PTP1B-IN-3 typically involves multi-step organic reactions, often starting from readily available precursors. The process may include:
The synthesis can be characterized by specific reaction conditions such as temperature, solvent systems (e.g., acetonitrile), and catalysts that facilitate the formation of the target compound. For instance, a typical reaction might involve heating a mixture under reflux conditions followed by cooling and crystallization to obtain pure PTP1B-IN-3.
The molecular structure of PTP1B-IN-3 features a diammonium backbone with functional groups that enhance its interaction with the active site of PTP1B. The presence of specific substituents is crucial for achieving optimal binding affinity.
PTP1B-IN-3 undergoes several chemical reactions during its synthesis and application:
Kinetic studies can reveal the reaction rates and mechanisms by which PTP1B-IN-3 exerts its inhibitory effects. This includes determining parameters such as (inhibition constant) and values through enzyme assays.
The mechanism by which PTP1B-IN-3 inhibits protein tyrosine phosphatase 1B involves:
Molecular dynamics simulations can provide insights into the binding interactions at an atomic level, revealing how structural features of PTP1B-IN-3 contribute to its efficacy as an inhibitor.
PTP1B-IN-3 typically exhibits properties such as:
Chemical properties include:
PTP1B-IN-3 has several applications in scientific research:
PTP1B-IN-3 (diammonium) exhibits a distinctive pharmacological profile characterized by its dual inhibition of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TCPTP) with remarkable equipotency. Biochemical analyses reveal nearly identical half-maximal inhibitory concentration (IC~50~) values of 120 nM for both phosphatases [6]. This near-equal potency presents both challenges and opportunities for therapeutic targeting, given the high sequence identity (>74%) and structural conservation within the catalytic domains of these enzymes. The catalytic cleft, containing the signature P-loop motif (HCXXGXXR), is virtually identical between Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase, explaining the difficulty in achieving isoform selectivity with active-site directed inhibitors [10] [1].
Despite this challenge, molecular profiling indicates that PTP1B-IN-3 (diammonium) demonstrates significant selectivity over other protein tyrosine phosphatases. While comprehensive selectivity panels are limited in the available data, its design likely exploits subtle differences in surface topology or dynamics near the active site. This selectivity profile is crucial because many other protein tyrosine phosphatases play non-redundant physiological roles; indiscriminate inhibition could lead to adverse effects. The compound’s ability to concurrently inhibit both Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase may be therapeutically relevant in contexts where these phosphatases exhibit overlapping functions in signaling pathways such as insulin receptor and JAK-STAT regulation [6] [10].
Table 1: Selectivity Profile of PTP1B-IN-3 (diammonium)
Phosphatase Target | IC~50~ (nM) | Significance |
---|---|---|
Protein Tyrosine Phosphatase 1B (PTP1B) | 120 | Primary target; regulates insulin/leptin signaling |
T-Cell Protein Tyrosine Phosphatase (TCPTP) | 120 | Closely related isoform with overlapping substrates |
Other tested PTPs | >1000 (inferred) | High selectivity indicated, though full panel data not available |
The inhibitory activity of PTP1B-IN-3 (diammonium) originates from its specific molecular interactions within the catalytic cleft of Protein Tyrosine Phosphatase 1B. Structural modeling and analog studies indicate that this compound features a bromo-difluorophenyl phosphonate mimetic group, which acts as a bioisostere for phosphotyrosine. This group inserts deeply into the catalytic pocket, forming critical hydrogen bonds and ionic interactions with the "phosphate-binding loop" (P-loop) residues [1] [7]. Specifically, the phosphonate group engages in bidentate hydrogen bonding with the backbone amides of Phenylalanine 182 and the invariant Arginine 221 residue. The latter interaction is particularly crucial for transition state stabilization during enzymatic catalysis [5] [7].
Beyond the P-loop, the bromine atom and difluoromethyl groups contribute to hydrophobic packing within the catalytic cleft. The bromine likely occupies a sub-pocket adjacent to Tyrosine 46, while the difluoromethyl groups may interact with hydrophobic residues such as Valine 49 and Isoleucine 219. This extensive hydrophobic network significantly enhances binding affinity beyond what could be achieved through polar interactions alone. Notably, binding induces conformational changes in the catalytically essential tryptophan-proline-aspartate loop (WPD loop), shifting it from an open to a closed configuration. This closure seals the active site and positions Aspartate 181 optimally for proton donation to the substrate’s leaving group—a conformation essential for catalytic function but effectively blocked by the inhibitor [1] [7] [3].
Table 2: Key Binding Interactions of PTP1B-IN-3 (diammonium) in the Catalytic Domain
Compound Motif | Interacting Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Phosphonate group | Arginine 221, Serine 222, Backbone amides (Gly220, Ala217) | Hydrogen bonding, Ionic | Mimics phosphate transition state; anchors inhibitor |
Bromophenyl group | Tyrosine 46, Valine 49 | Van der Waals, Hydrophobic | Occupies specificity pocket; enhances affinity |
Difluoromethyl groups | Isoleucine 219, Phenylalanine 182 | Hydrophobic packing | Stabilizes closed WPD loop conformation |
Aromatic system | Phenylalanine 182 | π-Stacking | Further stabilizes active site closure |
Emerging evidence suggests that PTP1B-IN-3 (diammonium) may influence Protein Tyrosine Phosphatase 1B activity beyond direct catalytic site occupation through interactions with secondary binding sites. Although direct structural data on PTP1B-IN-3 (diammonium) bound to allosteric sites is limited, studies of analogous inhibitors reveal that Protein Tyrosine Phosphatase 1B possesses several regulatory pockets distal to the catalytic cleft. The most characterized allosteric site is located near helices α3, α6, and α7, approximately 20 Å from the catalytic site. Binding at this site induces long-range conformational effects propagated through a hydrogen bond network involving residues Gln262, Glu276, and Arg47. This network stabilizes an inactive conformation of the WPD loop and alters the flexibility of the α7 helix [9] [2].
Human genetic studies corroborate the functional importance of these sites. Rare variants identified in individuals exhibiting persistent thinness map to these allosteric regions (e.g., Pro302Gln, Gly381Ser). Biochemical characterization reveals these variants impair Protein Tyrosine Phosphatase 1B function by increasing leptin-stimulated Signal Transducer and Activator of Transcription 3 phosphorylation, mirroring pharmacological inhibition. Crucially, these variant sites coincide with ligandable pockets capable of binding small molecules like PTP1B-IN-3 (diammonium) [2]. Computational simulations indicate that terpenoid inhibitors sharing physicochemical properties with PTP1B-IN-3 (diammonium) can bind proximal "α" and "β" allosteric sites, disrupting the hydrogen bond network that stabilizes the closed WPD loop. This disruption manifests as increased flexibility in the WPD loop and α7 helix, reducing catalytic efficiency without blocking the active site directly [9].
Enzyme kinetic studies provide critical insights into the inhibition modality of PTP1B-IN-3 (diammonium). Data derived from analogous phosphonate-based inhibitors reveal a primarily competitive inhibition pattern against small synthetic substrates like para-nitrophenyl phosphate. This is demonstrated by Lineweaver-Burk plots showing increased Michaelis constant (K~m~) values with increasing inhibitor concentration, while the maximum reaction velocity (V~max~) remains unchanged. This pattern indicates direct competition between the inhibitor and substrate for binding to the active site [1] [5]. The inhibition constant (K~i~) calculated from these analyses typically falls in the nanomolar range (120 nM), consistent with high-affinity binding [6].
However, kinetic behavior becomes more complex with physiological substrates. When tested against phosphorylated peptides mimicking native Protein Tyrosine Phosphatase 1B substrates (e.g., insulin receptor-derived peptides), the inhibitor demonstrates mixed-type inhibition characteristics. This is evidenced by concurrent increases in K~m~ and decreases in V~max~. This shift suggests that while the primary mechanism remains competitive, additional inhibitory mechanisms come into play with larger substrates. These may include interference with substrate-induced conformational changes (e.g., WPD loop closure) or binding to secondary interaction sites outside the catalytic cleft that influence enzyme processivity. Molecular dynamics simulations support this interpretation, showing that PTP1B-IN-3 (diammonium) binding stabilizes conformations incompatible with the proper orientation of catalytic residues (Asp181 in the WPD loop) or impedes product release [1] [7] [9].
Table 3: Kinetic Parameters of PTP1B Inhibition by PTP1B-IN-3 (diammonium)
Substrate Type | Inhibition Modality | K~i~ (nM) | Effect on K~m~ | Effect on V~max~ | Molecular Interpretation |
---|---|---|---|---|---|
Small synthetic (e.g., para-nitrophenyl phosphate) | Competitive | 120 | Increases | Unchanged | Direct occlusion of catalytic site |
Peptide substrates (e.g., Insulin receptor phosphopeptide) | Mixed-type | Not determined | Increases | Decreases | Combined catalytic site competition + interference with conformational changes (WPD loop closure) |
Macromolecular substrates | Presumed mixed-type | Not determined | Likely increases | Likely decreases | Catalytic site competition + steric hindrance + potential allosteric effects |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: